molecular formula C15H21NO3S B1320567 Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate CAS No. 924868-90-6

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate

Cat. No. B1320567
M. Wt: 295.4 g/mol
InChI Key: GVQLWTWCSMAPBL-UHFFFAOYSA-N
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Description

The compound Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate is a chemical entity that appears to be a derivative of piperidinecarboxylate. Piperidinecarboxylates are a class of compounds that have been widely studied due to their potential pharmaceutical applications. They often serve as intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of related piperidinecarboxylate derivatives has been reported in the literature. For instance, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was achieved from 1-methyl-1,2,3,6-tetrahydropyridine through an efficient formation of cis-fused oxazolidinopiperidine . Another study reported the synthesis of ethyl 4-piperidinecarboxylate from isonicotinic acid by esterification and hydrogenation, with the Pd/C catalyst being reusable up to 10 times . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving piperidinecarboxylates are diverse. For example, ethyl 2-cyano-3-ethoxyprop-2-enoate was reacted with acetoacetanilides in the presence of a catalytic amount of piperidine to yield ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates . Another reaction transformed ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates . These reactions demonstrate the reactivity of the piperidinecarboxylate moiety and its derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate are not explicitly provided in the data. However, the properties of similar compounds can be inferred. For instance, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate resulted in high diastereo- and enantioselectivities, indicating that the stereochemistry of such compounds is an important aspect of their physical properties . Additionally, the impurity profile of a related compound was determined using liquid chromatography-mass spectrometry, which is crucial for understanding the purity and stability of the compound .

Scientific Research Applications

Anticancer Potential

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate has shown potential as an anticancer agent. In a study, derivatives of this compound, particularly those bearing 4-piperidinyl-1,3,4-oxadiazole, were synthesized and evaluated for their anticancer properties. The compounds demonstrated promising results, indicating their potential as anticancer agents, although further in vivo studies are required for confirmation (Rehman et al., 2018).

Synthesis and Chemical Applications

The compound has been used in various synthetic processes. For example, it has been involved in the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003), and the preparation of specific piperidine derivatives, highlighting its role in diverse synthetic pathways (Bin, 2013).

Reaction with Cyanomethylene Compounds

The compound has been utilized in reactions with cyanomethylene compounds. Such reactions led to the formation of various acetic acid derivatives, demonstrating its versatility in chemical synthesis (Hachiyama et al., 1983).

Intermediate in Drug Synthesis

This compound has been synthesized as a key intermediate in the preparation of drugs like cisapride, a gastrointestinal stimulant (Kim et al., 2001).

Structural and Molecular Studies

It has also been subject to structural and molecular studies, helping understand the conformation and packing of molecules in crystals. Such studies are crucial in the field of crystallography and material science (Kuleshova & Khrustalev, 2000).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent harm or injury .

Future Directions

The future directions for research and application of this compound are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

ethyl 1-(1-oxo-1-thiophen-2-ylpropan-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-19-15(18)12-6-8-16(9-7-12)11(2)14(17)13-5-4-10-20-13/h4-5,10-12H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLWTWCSMAPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594733
Record name Ethyl 1-[1-oxo-1-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate

CAS RN

924868-90-6
Record name Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[1-oxo-1-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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